1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is primarily used as a coalescing agent in water-based paints and coatings to improve film formation and durability. This compound is also utilized in various industrial applications, including printing inks and adhesives.

Vorbereitungsmethoden

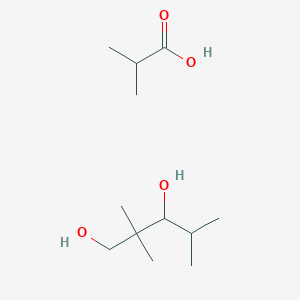

Synthetic Routes and Reaction Conditions: 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is synthesized through the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid. The reaction typically involves heating the diol with isobutyric acid in the presence of a catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions using continuous reactors. The process is optimized to achieve high yields and purity, with the final product being purified through distillation to remove any unreacted starting materials and byproducts.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate primarily undergoes esterification and hydrolysis reactions.

Common Reagents and Conditions:

Esterification: Isobutyric acid, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acidic or basic conditions.

Major Products Formed:

Esterification: this compound (main product).

Hydrolysis: 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.

Wissenschaftliche Forschungsanwendungen

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is widely used in scientific research due to its properties as a coalescing agent and solvent. It is employed in the development of water-based paints and coatings, where it helps to improve film formation and reduce the minimal film forming temperature (MFFT). Additionally, it is used in the formulation of printing inks and adhesives, contributing to the production of high-quality, durable products.

Wirkmechanismus

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate is similar to other coalescing agents used in water-based paints, such as 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) and butyl acetate. it is unique in its ability to lower the MFFT more effectively, making it a preferred choice in certain applications. The compound's mild odor and low toxicity also contribute to its popularity in industrial and commercial uses.

Vergleich Mit ähnlichen Verbindungen

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB)

Butyl acetate

Ethylene glycol monobutyl ether

Biologische Aktivität

1,3-Pentanediol, 2,2,4-trimethyl-, monoisobutyrate (TMPD-MB) is a chemical compound primarily used as a coalescing agent in latex paints and as a plasticizer. Its biological activity has garnered attention due to its potential health implications and environmental effects. This article synthesizes findings from various studies to provide a comprehensive overview of TMPD-MB's biological activity.

- Chemical Name: this compound

- CAS Number: 25265-77-4

- Molecular Formula: C12H24O3

- Structure: TMPD-MB is an ester derived from 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.

Biological Activity Overview

TMPD-MB has been studied for its biological effects in various contexts:

Toxicity Studies

- Acute Toxicity : Studies indicate low acute toxicity for TMPD-MB. The oral LD50 in rats is reported at approximately 6.86 mL/kg body weight, suggesting it has a relatively low potential for acute harm through ingestion .

- Chronic Exposure : Evidence suggests that chronic exposure may lead to adverse effects. The compound has been classified by various health agencies as possibly carcinogenic (IARC Group 2B) based on inhalation exposure from occupational sources .

- Reproductive and Developmental Effects : In studies assessing reproductive and developmental toxicity using OECD guidelines, no significant adverse effects were observed at tested doses .

Metabolism and Excretion

Research has highlighted the metabolic pathways of TMPD-MB:

- Biomarkers : Urinary excretion studies in rats identified two primary metabolites: 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV). HTMV was suggested as a reliable biomarker for monitoring exposure to TMPD-MB .

- Kinetics : The kinetics of urinary excretion were evaluated following intraperitoneal administration of TMPD-MB. Results indicated that urinary HTMV excretion correlates with the absorbed dose across a wide range of exposure levels .

Case Studies and Research Findings

Applications and Implications

TMPD-MB is widely used in:

- Coatings : Enhances the performance characteristics of latex paints by improving scrub resistance and color development.

- Plasticizers : Utilized in various formulations to improve flexibility and durability.

- Health Concerns : Its use raises concerns regarding indoor air quality and potential links to respiratory issues such as asthma due to exposure in enclosed environments .

Eigenschaften

IUPAC Name |

2-methylpropanoic acid;2,2,4-trimethylpentane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2.C4H8O2/c1-6(2)7(10)8(3,4)5-9;1-3(2)4(5)6/h6-7,9-10H,5H2,1-4H3;3H,1-2H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJOGDPLXNTKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)CO)O.CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25265-77-4 |

Source

|

| Record name | Texanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.